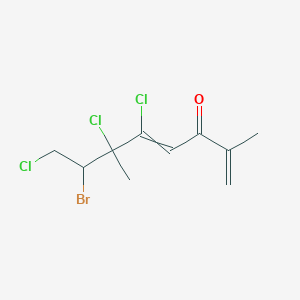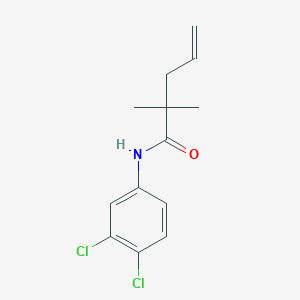
N-(3,4-Dichlorophenyl)-2,2-dimethylpent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichlorophenyl)-2,2-dimethylpent-4-enamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a dichlorophenyl group attached to a dimethylpent-4-enamide structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2,2-dimethylpent-4-enamide typically involves the reaction of 3,4-dichloroaniline with a suitable acylating agent. One common method is the acylation of 3,4-dichloroaniline with 2,2-dimethylpent-4-enoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-2,2-dimethylpent-4-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic
Properties
CAS No. |
74064-74-7 |
|---|---|
Molecular Formula |
C13H15Cl2NO |
Molecular Weight |
272.17 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2,2-dimethylpent-4-enamide |
InChI |
InChI=1S/C13H15Cl2NO/c1-4-7-13(2,3)12(17)16-9-5-6-10(14)11(15)8-9/h4-6,8H,1,7H2,2-3H3,(H,16,17) |
InChI Key |
XDIIKPRXSGLCTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


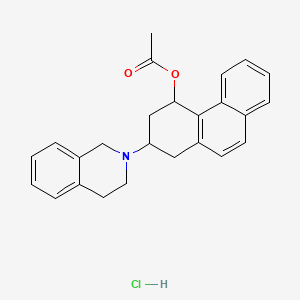
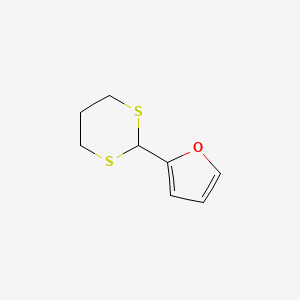
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)

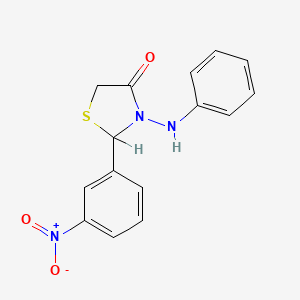

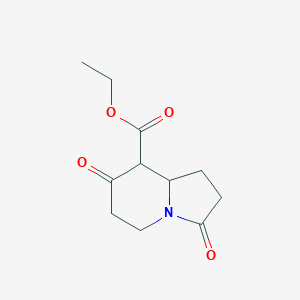
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)
![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
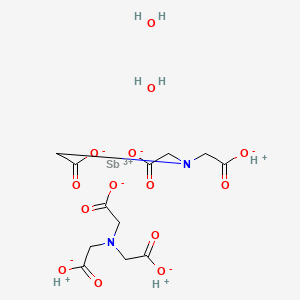

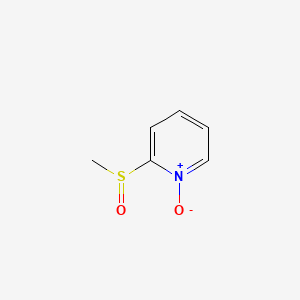
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
